molecular formula C18H18N2O3S3 B6543090 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-67-2

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543090
CAS No.: 1060292-67-2
M. Wt: 406.5 g/mol
InChI Key: UUNGQOLNSILKJI-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide features a bifunctional acetamide scaffold with dual thiophene moieties. Its structure includes:

  • A central acetamide group linked to a phenyl ring substituted with a 5-methylthiophene-2-sulfonamido group.
  • An N-alkylated thiophen-2-ylmethyl side chain.

Sulfonamide formation: Reaction of 5-methylthiophene-2-sulfonyl chloride with 4-aminophenylacetamide intermediates.

N-Alkylation: Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions, as seen in the synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide () and N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ().

Properties

IUPAC Name

2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-4-9-18(25-13)26(22,23)20-15-7-5-14(6-8-15)11-17(21)19-12-16-3-2-10-24-16/h2-10,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGQOLNSILKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O2S3C_{16}H_{18}N_2O_2S_3. It features a complex structure that includes multiple heterocycles, which are known to contribute to various biological activities. The presence of thiophene and sulfonamide groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases, which are critical in the apoptotic pathway.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA54915Caspase activation
Compound BC620DNA synthesis inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, studies on thiazole derivatives have shown effective inhibition against bacteria and fungi, suggesting that the target compound may also possess antimicrobial activity.

Table 2: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (μg/mL)Activity Type
Compound CStaphylococcus aureus0.25Bactericidal
Compound DEscherichia coli0.30Bacteriostatic
This compoundTBDTBD

The potential mechanisms through which This compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways has been a common mechanism observed in related compounds, leading to tumor cell death.
  • Interaction with DNA/RNA : Some derivatives may interact with nucleic acids, disrupting replication or transcription processes.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Thiazole Derivatives : A study demonstrated that thiazole derivatives showed IC50 values as low as 32 μM against Hepatitis C virus (HCV) NS5B polymerase, indicating significant antiviral potential .
  • Anticancer Studies : Research on sulfonamide-containing compounds revealed their ability to inhibit tumor growth in various models, highlighting their therapeutic potential against cancers such as lung and breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares functional and structural motifs with several acetamide derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Key Features Reference
2-[4-(5-Methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (Target Compound) - Phenylacetamide core
- 5-Methylthiophene sulfonamido substituent
- Thiophen-2-ylmethyl
-
N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide - Phenylacetamide core
- Cyclohexylsulfamoyl group
- Thiophen-2-yl substituent
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - Dual N-substituents (oxan-4-yl and thiophen-2-ylmethyl)
- Propane-2-sulfonyl group
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide - Thiadiazole-sulfanyl substituent
- Chloro-methylphenyl group
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide - Thiazolidinone core
- Phenylsulfonyl and phenylimino groups
Key Observations:
  • Sulfonamide vs. Sulfonyl Groups : The target compound uses a thiophene sulfonamido group, whereas analogs like N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide () employ a propane sulfonyl moiety, which may alter solubility and target binding.
  • Thiophene Integration : The thiophen-2-ylmethyl group is a recurring motif in compounds like and , suggesting its role in enhancing π-π stacking or hydrophobic interactions.

Pharmacological and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • Enzyme Inhibition : Compounds like N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(hydroxyalkoxy)phenyl]acetamide () show dual MMP-7/-13 inhibition, suggesting acetamide scaffolds' versatility in targeting metalloproteases.
  • Solubility and Bioavailability : The thiophen-2-ylmethyl group in may enhance lipophilicity, whereas sulfonamides (e.g., ) improve water solubility.
  • Crystal Packing : Hydrogen-bonding patterns in N-substituted acetamides (e.g., ) influence stability and formulation.

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